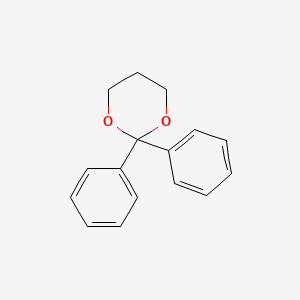

1,3-Dioxane, 2,2-diphenyl-

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds are fundamental to organic chemistry and biochemistry, with many, such as pyrimidines and purines, forming the basis of genetic material. ijpsr.info Within this broad class, 1,3-dioxanes are significant for several reasons. They are widely used as protecting groups for 1,3-diols and carbonyl compounds in organic synthesis. wikipedia.orgthieme-connect.de This protective role is crucial in multi-step syntheses where specific functional groups must be shielded from reaction while other parts of the molecule are modified. thieme-connect.dechem-station.com The 1,3-dioxane (B1201747) structure is also found in a number of natural products. thieme-connect.de

The 2,2-diphenyl substitution on the 1,3-dioxane ring imparts specific properties to the molecule. The bulky phenyl groups significantly influence the molecule's conformational preferences and stability. Like cyclohexane (B81311), the 1,3-dioxane ring typically adopts a chair conformation. thieme-connect.denih.gov However, the large diphenyl substituents at the C2 position create considerable steric hindrance, which plays a critical role in the molecule's three-dimensional structure and reactivity. This substitution makes the compound a derivative of benzophenone (B1666685) and 1,3-propanediol (B51772). The study of such substituted dioxanes provides valuable insights into stereoelectronic effects and conformational dynamics in six-membered rings. researchgate.netresearchgate.net

Historical Development of Research on 1,3-Dioxane Systems with 2,2-Diphenyl Substitution

Research into 1,3-dioxanes has a long history, initially driven by their application in protecting functional groups, a practice that became standard after the first synthesis of a 1,3-dioxane for protecting carbohydrate hydroxyl groups. thieme-connect.de The general synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-propanediol. wikipedia.orgorganic-chemistry.org

The study of 2,2-disubstituted 1,3-dioxanes, including the diphenyl variant, became a focal point for conformational analysis. acs.org Early investigations into the conformational energies and equilibria of these systems provided fundamental data on the interactions between substituents and the heterocyclic ring. For instance, research on compounds like 5-methyl-2,2-diphenyl-1,3-dioxane has utilized X-ray analysis and NMR spectroscopy to determine that the molecule exists in a chair conformation with an equatorial methyl group in both crystalline and solution phases. researchgate.net

More recent research has continued to build on this foundation, employing advanced computational and spectroscopic methods. Studies on derivatives such as 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane have used a combination of NMR spectroscopy, X-ray analysis, and DFT quantum chemical calculations to investigate its structure. researchgate.net These studies revealed that in its crystalline state, the molecule adopts a chair conformation, while in solution at room temperature, it exists in an equilibrium between two energy-degenerate chair invertomers. researchgate.net The energy barrier for this interconversion was determined to be 8.9 kcal/mol. researchgate.net Such detailed conformational studies are crucial for understanding the structure-property relationships that govern the chemical behavior of these molecules.

Table 1: Physical and Structural Data for 2,2-Diphenyl-1,3-dioxane and Related Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Findings | Citations |

| 2,2-Diphenyl-1,3-dioxane | C16H16O2 | 240.30 | Serves as a core structure for studying conformational effects of bulky substituents. | |

| 5-Methyl-2,2-diphenyl-1,3-dioxane | C17H18O2 | 254.32 | Adopts a chair conformation with an equatorial methyl group. Yield: 53%, mp 114–115°C. | researchgate.net |

| 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | C18H18Br2O2 | 442.14 | Exists as a chair conformer in crystal form and as interconverting chair invertomers in solution. | researchgate.net |

| 2,2-Diphenyl-1,3-dioxolane (B8804434) | C15H14O2 | 226.27 | A five-membered ring analog, used for comparison in structural and reactivity studies. | nist.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

786-03-8 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2,2-diphenyl-1,3-dioxane |

InChI |

InChI=1S/C16H16O2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

InChI Key |

SLAAGSARDITLOC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diphenyl 1,3 Dioxane and Its Derivatives

Classical Condensation and Ketalization Reactions

The most conventional and widely practiced methods for the synthesis of 2,2-diphenyl-1,3-dioxane involve the direct condensation of a ketone with a 1,3-diol.

Reactions Involving Diphenyldiazomethane and 1,3-Diols

While the reaction of diphenyldiazomethane with alcohols to form ethers is a known transformation, its specific application for the synthesis of 2,2-diphenyl-1,3-dioxane from 1,3-diols is not a commonly cited method in standard organic synthesis literature. The typical reactivity of diazo compounds involves the formation of carbenes or carbocations, which then react with nucleophiles. In principle, the carbene generated from diphenyldiazomethane could undergo a concerted or stepwise insertion into the O-H bonds of a 1,3-diol, leading to the cyclized product. However, this approach is less common than direct ketalization, likely due to the hazardous nature of diazo compounds and the potential for side reactions. orgsyn.org

Condensation of Aldehydes or Ketones with 1,3-Diols

The most straightforward and widely used method for synthesizing 2,2-diphenyl-1,3-dioxane is the acid-catalyzed condensation of benzophenone (B1666685) with 1,3-propanediol (B51772). wikipedia.org This reaction is an equilibrium process where the removal of water drives the reaction toward the formation of the desired 1,3-dioxane (B1201747).

Commonly, a Dean-Stark apparatus is employed to azeotropically remove water from the reaction mixture, often with a suitable solvent like toluene. A variety of acid catalysts can be used, including p-toluenesulfonic acid (p-TsOH), sulfuric acid, and Lewis acids. wikipedia.org The reaction is versatile and can be applied to a wide range of aldehydes and ketones, as well as various 1,3-diols, to produce a diverse library of 1,3-dioxane derivatives. ijapbc.comthieme-connect.de For instance, the condensation of substituted benzaldehydes with 1,2-propanediol or 3-chloropropane-1,2-diol in boiling benzene (B151609) with a sulfonated cation exchanger as a catalyst also yields the corresponding 1,3-dioxolanes, a related class of cyclic acetals. researchgate.net

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| Benzaldehyde, Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | 2-Phenyl-1,3-dioxolane | High |

| 2-Phenyl propionaldehyde, Formaldehyde (B43269), then Ketone/Aldehyde | Base, then Acid | Methanol, then neat | Multi-step | Substituted 1,3-dioxanes | Good to Very Good |

| Benzaldehydes, 1,2-Propanediol/3-Chloropropane-1,2-diol | Sulfonated cation exchanger | Benzene | Boiling | Substituted 1,3-dioxolanes | Not specified |

This table summarizes various classical condensation reactions for the synthesis of 1,3-dioxanes and related compounds.

Advanced Synthetic Strategies and Reagents

In recent years, the development of more efficient, environmentally friendly, and specialized synthetic methods for 1,3-dioxanes has been a focus of research.

Catalyst-Free and Solvent-Free Approaches for Derivatives

In the pursuit of greener chemical processes, catalyst-free and solvent-free methods for the synthesis of 1,3-dioxane derivatives have been explored. researchgate.net These reactions are often promoted by heat or microwave irradiation and offer advantages such as reduced waste, simplified workup procedures, and lower environmental impact. While specific examples for 2,2-diphenyl-1,3-dioxane are not extensively documented, the general principle has been applied to the synthesis of various 1,3-dioxolanes and dioxanes. researchgate.netnih.gov For example, the reaction of glycerol (B35011) with furfural (B47365) has been achieved under solvent-free conditions using a reusable oxorhenium(V) oxazoline (B21484) complex as a catalyst, demonstrating the potential for such approaches in the synthesis of related cyclic acetals. researchgate.netnih.gov

Photochemical Synthetic Routes to 1,3-Dioxanes

Photochemical methods offer a unique approach to the synthesis of 1,3-dioxanes, often proceeding through radical or photo-excited intermediates. For example, a photochemical synthesis of enol ethers and furan-3(2H)-ones from 1,3-dicarbonyl compounds and aryl diazoacetates has been developed, where 1,4-dioxane (B91453) was found to promote O-alkylation. rsc.orgrsc.org While not a direct synthesis of the 1,3-dioxane ring itself, this demonstrates the utility of photochemical methods in manipulating related oxygen-containing heterocycles. Another example involves the direct photoexcitation of phenyl iodonium (B1229267) ylides in the presence of alkenes to form dihydrofurans, a process that proceeds via cycloaddition. nih.gov These methods highlight the potential for light-induced reactions to access complex heterocyclic structures.

Utility of Specific Reagents in Acetalization (e.g., Iodine-Mediated Prins Reaction Variants)

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by nucleophilic capture, is a powerful tool for the synthesis of 1,3-dioxanes. wikipedia.orgresearchgate.netnih.gov Iodine has been found to be an effective and mild reagent for promoting the cross-coupling of olefins with aldehydes to produce 4-substituted 1,3-dioxane derivatives in excellent yields and with high selectivity. researchgate.net This iodine-mediated Prins-type cyclization is attractive due to its operational simplicity and cost-effectiveness. researchgate.net The reaction is not only applicable to formaldehyde but also to other aldehydes, showcasing its versatility. researchgate.net

| Olefin | Aldehyde | Catalyst | Solvent | Product |

| Styrene derivatives | Paraformaldehyde | Iodine | Dichloromethane | 4-Aryl-1,3-dioxanes |

| Various alkenes | Formaldehyde, Acetaldehyde, etc. | Iodine | Not specified | 4-Substituted-1,3-dioxanes |

This table illustrates the application of iodine-mediated Prins reaction for the synthesis of 1,3-dioxane derivatives.

Transacetalization Reactions in 1,3-Dioxane Formation

Transacetalization represents a versatile and widely utilized method for the formation of 1,3-dioxanes. This equilibrium-driven process involves the transfer of a ketal or acetal (B89532) functional group from one diol to another. In the context of synthesizing 2,2-disubstituted-1,3-dioxanes, this typically involves reacting a 1,3-diol with a ketone or its corresponding ketal (such as a dialkyl ketal) under acidic catalysis.

Research into the development of new N-methyl-D-aspartate (NMDA) receptor antagonists has led to the synthesis of various 4-(aminoalkyl) substituted 1,3-dioxanes. Within this research, a series of 1,3-dioxanes with different substituents at the 2-position were prepared through transacetalization of various acetals with a substituted pentane-1,3,5-triol. This work demonstrated the successful formation of a 2,2-diphenyl-1,3-dioxane derivative. The study highlighted that the affinity for the NMDA receptor was influenced by the substitution at the acetal carbon, with the diphenyl-substituted compound showing significant binding affinity.

The general synthetic strategy involves the acid-catalyzed reaction of a suitable 1,3-diol with a benzophenone equivalent, such as benzophenone dimethyl acetal. The removal of a small alcohol (in this case, methanol) or water drives the reaction toward the formation of the thermodynamically stable six-membered dioxane ring.

| Compound Derivative | Substituents at C2 | Synthetic Approach Noted |

|---|---|---|

| Diphenyl Derivative | Phenyl, Phenyl | Transacetalization |

| Phenyl/Ethyl Derivative | Phenyl, Ethyl | Transacetalization |

| Monophenyl Derivative | Phenyl, Hydrogen | Transacetalization |

Synthesis of Polycyclic and Spirocyclic Systems Incorporating the 2,2-Diphenyl-1,3-Dioxane Moiety

The incorporation of the 2,2-diphenyl-1,3-dioxane unit into larger polycyclic and spirocyclic frameworks is a synthetic challenge that can yield novel structures with potentially interesting chemical and biological properties. While direct examples of using a pre-formed 2,2-diphenyl-1,3-dioxane as a building block in such syntheses are not extensively documented in the surveyed literature, general methods for the formation of spiro-dioxanes provide a conceptual basis for how such molecules could be constructed.

Spiro-1,3-dioxanes are commonly synthesized by the reaction of a cyclic ketone with a suitable 1,3-diol. For instance, new dibrominated spiro-1,3-dioxanes have been synthesized through the reaction of six-membered ring spiro compounds with bromine. psu.edu These reactions demonstrate the formation of a 1,5-dioxaspiro[5.5]undecane skeleton. psu.edu

Theoretically, a polycyclic or spirocyclic system containing the 2,2-diphenyl-1,3-dioxane moiety could be envisioned through several routes:

Reaction of a Polycyclic/Spiro Diol: A pre-existing complex diol with a rigid polycyclic or spirocyclic core could be reacted with benzophenone or its ketal via acid-catalyzed acetalization to install the 2,2-diphenyl-1,3-dioxane ring.

Intramolecular Cyclization: A suitably functionalized acyclic precursor containing a 1,3-diol protected as a 2,2-diphenyl-1,3-dioxane could undergo a subsequent cyclization reaction to form an additional ring, thereby generating a polycyclic system.

An example of a related spiro-dioxane synthesis involves the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) to yield cyclohexane-1,3-dione-2-spirocyclopropanes. nih.gov Although this does not form a dioxane ring, it illustrates a strategy for creating spirocycles from cyclic diones, which are precursors to spiro-dioxanes.

| Reaction Type | Reactants | Resulting Core Structure |

|---|---|---|

| Bromination of Spiro Dioxanes | Six-membered ring spiro compounds, Bromine | Dibrominated 1,5-dioxaspiro[5.5]undecane |

| Spirocyclopropanation | 1,3-Cyclohexanediones, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | Cyclohexane-1,3-dione-2-spirocyclopropane |

While specific examples remain elusive in the literature for the direct use of 2,2-diphenyl-1,3-dioxane in these complex constructions, the fundamental principles of acetal chemistry and modern synthetic methodologies suggest that such structures are synthetically accessible.

Chemical Reactivity and Mechanistic Investigations of 2,2 Diphenyl 1,3 Dioxane

Acid-Catalyzed Transformations

Like other acetals, 2,2-diphenyl-1,3-dioxanes are susceptible to acid-catalyzed reactions, which are fundamental to their use as protecting groups. thieme-connect.de These transformations typically proceed through the formation of an intermediate oxocarbenium ion, stabilized by the adjacent oxygen atoms.

Transacetalization is a process where an existing acetal (B89532) or ketal exchanges its alcohol or carbonyl component with another. In the gas phase, 1,3-dioxane (B1201747) has been shown to undergo transacetalization with various acylium ions, including those derived from benzoic acid (phenylacylium). rsc.orgpsu.edu This reaction proceeds via initial O-acylation, followed by ring-opening and subsequent ring-reformation to yield a new cyclic ionic ketal. psu.edu

In solution, the transacetalization of a 2,2-dimethyl-1,3-dioxane (B13969650) to a more stable 2-phenyl-1,3-dioxane (B8809928) (a benzylidene derivative) can be readily achieved by treatment with (dimethoxymethyl)benzene under acidic catalysis. thieme-connect.de This highlights the thermodynamic favorability of forming the diphenyl-substituted dioxane under certain conditions. The reaction is driven by the relative stability of the resulting acetal.

Interactive Table: Comparison of Transacetalization Reactivity This table showcases the diverse reactivity of 1,3-dioxane with various cations in the gas phase, highlighting the prevalence of transacetalization with acylium ions.

| Reactant Ion (R-C≡O⁺) | Transacetalization Product (m/z) | Other Major Reactions | Reference |

| CH₃-C≡O⁺ | 131 | Hydride Abstraction (m/z 87) | psu.edu |

| C₆H₅-C≡O⁺ (Phenylacylium) | 193 | Hydride Abstraction (m/z 87) | psu.edu |

| CH₃O-C≡O⁺ | 147 | Hydride Abstraction (m/z 87) | psu.edu |

| CH₃-S≡O⁺ | Not Observed | Proton Transfer (m/z 89), Hydride Abstraction (m/z 87) | psu.edu |

The hydrolysis of acetals is a well-studied acid-catalyzed process that regenerates the parent carbonyl and diol. The stability of 2,2-diphenyl-1,3-dioxane towards hydrolysis is a key factor in its application as a protecting group. Generally, 1,3-dioxanes are stable under basic and neutral conditions but are labile in the presence of Brønsted or Lewis acids. thieme-connect.de

The mechanism of acid-catalyzed hydrolysis typically involves the following steps:

Protonation of one of the ring oxygen atoms.

Rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. The stability of this cation is crucial. For 2,2-diphenyl-1,3-dioxane, the two phenyl groups at C2 significantly stabilize the positive charge on the developing carbocation.

Attack of water on the carbocation.

Deprotonation to yield a hemiacetal intermediate.

Further protonation and cleavage to release the diol and the ketone (benzophenone).

Studies on the hydrolysis of 2-phenyl-1,3-dioxanes have shown that the reaction is subject to general acid catalysis. lookchem.com The rate of hydrolysis is influenced by substituents on the phenyl ring, with electron-donating groups accelerating the reaction by stabilizing the intermediate carbocation. lookchem.com The stability of 2,2-diphenyl-1,3-dithianes, the sulfur analogs, has been investigated in dioxane-water mixtures, revealing that the hydrolysis mechanism can shift depending on the reactivity of the substrate. rsc.org

Ring Opening Reactions and Regioselectivity

Beyond simple hydrolysis, the 1,3-dioxane ring can be opened through various reductive or cleavage reactions, often with a high degree of regioselectivity.

In complex molecules, particularly carbohydrates, the regioselective opening of 1,3-dioxane-type acetals (like benzylidene acetals, which are 2-phenyl-1,3-dioxanes) is a powerful strategy for selectively exposing one of two hydroxyl groups. researchgate.net The outcome of the cleavage is directed by the reagents used and the stereoelectronic environment of the acetal. For instance, reductive cleavage with reagents like diisobutylaluminium hydride (DIBAL-H) often leads to the formation of a benzyl (B1604629) ether at the less sterically hindered oxygen atom. researchgate.net Conversely, other reagent systems can favor cleavage to expose the more hindered hydroxyl group. researchgate.net This selectivity is crucial in the multistep synthesis of complex natural products.

Reductive cleavage of 1,3-dioxanes with reagents such as lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) yields hydroxy ethers. cdnsciencepub.com The reaction mechanism is believed to proceed through the formation of an oxocarbenium ion intermediate, similar to acid-catalyzed hydrolysis. cdnsciencepub.com The Lewis acid coordinates to one of the acetal oxygens, facilitating ring opening to the carbocation, which is then attacked by a hydride from LiAlH₄.

Research comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) found that dioxolanes react faster. cdnsciencepub.com This difference in rate is attributed to the greater ease of forming the planar oxocarbenium ion from the more planar 1,3-dioxolane (B20135) ring compared to the chair conformation of the 1,3-dioxane ring, which requires distortion to a half-chair form for the necessary orbital overlap. cdnsciencepub.com The presence of a phenyl substituent at the C2 position, as in 2,2-diphenyl-1,3-dioxane, enhances the rate of hydrogenolysis by stabilizing the intermediate carbocation. cdnsciencepub.com

Interactive Table: Reductive Cleavage of Cyclic Acetals This table compares the extent of reductive cleavage for different cyclic acetals, illustrating the influence of ring size and substitution.

| Experiment | Acetal Substrate | Reaction Time (min) | Percent Cleavage | Reference |

| 5 | 2-Phenyl-1,3-dioxolane | 15 | 100 | cdnsciencepub.com |

| 6 | 2-Phenyl-1,3-dioxane | 15 | 22 | cdnsciencepub.com |

| 7 | 2-Phenyl-1,3-dioxolane | 75 | 100 | cdnsciencepub.com |

| 8 | 2-Phenyl-1,3-dioxane | 75 | 100 | cdnsciencepub.com |

Isomerization Pathways

The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane (B81311). thieme-connect.de However, the presence of two shorter C-O bonds compared to C-C bonds leads to more significant 1,3-diaxial interactions. thieme-connect.de For 2-substituted 1,3-dioxanes, this generally means that an equatorial position for the substituent is thermodynamically favored.

In the case of 4-phenyl-1,3-dioxane, quantum chemical studies have revealed six distinct, energetically inequivalent pathways for the conformational isomerization between equatorial and axial chair forms, proceeding through various twist-form intermediates. epa.gov While specific studies on the isomerization pathways of 2,2-diphenyl-1,3-dioxane are less common, the principles of conformational analysis apply. The bulky phenyl groups would be expected to strongly influence the conformational equilibrium.

Furthermore, isomerization can occur between different ring systems. For example, under acidic conditions, a 1,3-dioxane can isomerize to a more stable 1,3-dioxolane if a vicinal hydroxyl group is available, a phenomenon well-documented in carbohydrate chemistry. thieme-connect.de

1,3-Dioxane to 1,3-Dioxolane Isomerization

The interconversion between six-membered 1,3-dioxane rings and their five-membered 1,3-dioxolane isomers is a known phenomenon, typically catalyzed by acid. This isomerization is driven by the relative thermodynamic stability of the resulting ring systems, which is influenced by the substitution pattern and the presence of adjacent functional groups.

In the context of natural product synthesis, the reverse transformation, a ring-expansion of a dioxolane to a dioxane system, has been reported during the total synthesis of Sporol, which is an isomer of Neosporol, a natural product containing a 1,3-dioxolane moiety. wikipedia.org This highlights the thermodynamic competition between the five- and six-membered cyclic acetals.

The isomerization process generally proceeds through an acid-catalyzed ring-opening to form an intermediate carbocation, followed by ring-closure. For a 1,3-dioxane derived from a 1,3-diol, this involves cleavage of a C-O bond, protonation of the diol, and subsequent attack by the other hydroxyl group to form the more stable cyclic acetal. The relative stability often favors the 1,3-dioxolane ring formed from a 1,2-diol over a 1,3-dioxane from a 1,3-diol if there is a choice. For instance, in carbohydrate chemistry, a 4,6-O-isopropylidenegalactopyranose (a 1,3-dioxane) can isomerize to the more stable 3,4-O-isopropylidenegalactopyranose (a 1,3-dioxolane) during purification on silica (B1680970) gel.

While specific studies detailing the isomerization of 2,2-diphenyl-1,3-dioxane are not prevalent, the synthesis of both 2,2-diphenyl-1,3-dioxane and 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives in the same study for biological screening suggests that both ring systems are synthetically accessible and possess distinct properties. nih.gov The isomerization would be governed by the equilibrium between the 1,3-diol (propane-1,3-diol) and 1,2-diol (ethane-1,2-diol) precursors in the presence of benzophenone (B1666685) under acidic conditions.

Table 1: Comparison of Related Acetal Structures

| Feature | 2,2-Diphenyl-1,3-dioxane | 2,2-Diphenyl-1,3-dioxolane |

| Ring Size | 6-membered | 5-membered |

| Diol Precursor | Propane-1,3-diol | Ethane-1,2-diol |

| Ketone Precursor | Benzophenone | Benzophenone |

| General Stability | Thermodynamically stable, chair conformation | Can be more stable depending on substituents |

| Isomerization | Can isomerize to dioxolane under acidic conditions | Can undergo ring-expansion to dioxane |

Oxidation Reactions of 1,3-Dioxanes

The 1,3-dioxane ring is generally resistant to oxidation. However, specific reagents and conditions can achieve the oxidation of the ring system. A notable transformation is the oxidation of a methylene (B1212753) group (CH₂) on the dioxane ring to a carbonyl group (C=O).

A patented method describes the oxidation of 1,3-dioxanes to the corresponding 1,3-dioxan-5-ones. This process is significant as it introduces a ketone functionality into the heterocyclic ring, providing a handle for further synthetic modifications. The method can be employed even when the starting material is a mixture of dioxane and dioxolane isomers. nih.gov

Another important reaction involving the oxidation of 1,3-dioxanes, particularly in the field of carbohydrate chemistry, is the Hanessian-Hullar reaction. This is an oxidative ring-opening of benzylidene acetals (a class of 2-aryl-1,3-dioxanes) using N-bromosuccinimide (NBS). The reaction proceeds via a radical bromination at the benzylic C2 position, followed by an ionic fragmentation pathway to yield a bromo-deoxy-benzoate ester. researchgate.net This demonstrates that the C2 position, especially when substituted with a phenyl group, can be a site of oxidative reactivity, leading to cleavage of the acetal.

For 2,2-diphenyl-1,3-dioxane, the presence of two phenyl groups at C2 would preclude direct oxidation at this position in the same manner as a benzylidene acetal. However, the core ring structure remains susceptible to other oxidative transformations.

Table 2: Potential Oxidation Products of the 1,3-Dioxane Ring

| Starting Material | Reagent/Reaction | Major Product | Product Type |

| 1,3-Dioxane | Oxidative Esterification Conditions nih.gov | 1,3-Dioxan-5-one | Ring Ketone |

| Benzylidene Acetal | N-Bromosuccinimide (NBS) researchgate.net | Bromo-deoxy-benzoate ester | Oxidative Ring Cleavage Product |

Mechanistic Pathways of Functionalized Derivatives

The reactivity of functionalized 1,3-dioxane derivatives is often dictated by the nature of the substituents and the reaction conditions. The mechanisms of these reactions typically involve the formation of key intermediates such as oxocarbenium ions.

A fundamental reaction of acetals, including 2,2-diphenyl-1,3-dioxane, is acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ring oxygen atoms, followed by cleavage of the C-O bond to generate a resonance-stabilized oxocarbenium ion. In the case of 2,2-diphenyl-1,3-dioxane, this intermediate would be particularly stable due to the delocalization of the positive charge into the two phenyl rings. Subsequent attack by water leads to a hemiacetal, which then breaks down to regenerate the parent 1,3-diol and benzophenone.

More complex mechanistic pathways are observed in reactions of functionalized derivatives. The Hanessian-Hullar reaction, for instance, provides a clear example of a multi-step mechanism involving both radical and ionic intermediates. researchgate.net

Initiation: A bromine radical, generated from NBS, abstracts a hydrogen atom from the acetal carbon (C2).

Propagation: The resulting acetal radical is brominated to form a bromoacetal intermediate.

Fragmentation: This bromoacetal readily undergoes fragmentation through an ionic pathway, forming a stable cyclic carbocation.

Nucleophilic Opening: The carbocation is then opened by a nucleophilic attack from the bromide ion.

Stereochemistry and Conformational Analysis of 2,2 Diphenyl 1,3 Dioxane Systems

Preferred Ring Conformations and Inversion Dynamics

The six-membered 1,3-dioxane (B1201747) ring, akin to cyclohexane (B81311), is not planar and adopts various non-planar conformations to minimize torsional and steric strain. The dynamic equilibrium between these forms is a central aspect of its stereochemistry.

Chair Conformations and Chair-to-Chair Interconversion Barriers

The 1,3-dioxane ring preferentially adopts a chair conformation, which is the global minimum on the potential energy surface. researchgate.netnih.govthieme-connect.de This conformation minimizes angle and torsional strain. Like cyclohexane, the 1,3-dioxane ring can undergo a ring-inversion process, transitioning from one chair form to another through higher-energy intermediate states. researchgate.net

The process of chair-to-chair interconversion involves passing through several potential barriers, including twist-boat and boat conformations as transition states or local minima. researchgate.netresearchgate.net For the parent 1,3-dioxane, the energy barrier for this interconversion is lower than that of cyclohexane, a consequence of the shorter C-O bond lengths (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å) and the reduced steric hindrance. The presence of substituents, such as in the 2,2-diphenyl-1,3-dioxane system, significantly influences these energy barriers. Dynamic NMR studies on substituted 1,3-dioxanes have been instrumental in determining the barriers to chair-chair interconversion. rsc.org Quantum-chemical studies have identified pathways for the conformational isomerizations of the equatorial and axial chair conformers, estimating the potential barriers for these processes. researchgate.net

Influence of Temperature on Conformational Equilibria

Temperature plays a critical role in the conformational dynamics of 1,3-dioxane systems. As temperature increases, the thermal energy supplied to the system can overcome the activation barriers for conformational changes, leading to a faster rate of interconversion between chair forms. researchgate.netmdpi.com This increased thermal motion also influences the position of the conformational equilibrium. mdpi.com

For conformers with a small energy difference, an increase in temperature will populate the higher-energy conformer to a greater extent, shifting the equilibrium. Low-temperature NMR spectroscopy is a powerful technique used to "freeze out" the conformational equilibrium, allowing for the direct observation and quantification of individual conformers. cdnsciencepub.comresearchgate.net For example, low-temperature (173 K) 13C NMR spectra have been used to directly measure the conformational free energy difference (-ΔG°) for substituents. cdnsciencepub.com The equilibrium constants of preferential solvation, which can be related to conformational preference, have also been shown to decrease with increasing temperature, indicating a shift in intermolecular and intramolecular interactions. mdpi.com

Substituent Effects on Conformation

The stability of a given conformation is highly dependent on the nature and position of substituents on the 1,3-dioxane ring. The interplay between steric bulk and electronic properties dictates the preferred orientation of these groups.

Axial vs. Equatorial Preferences of Aryl and Alkyl Groups at C2 and C5

Substituents on the 1,3-dioxane ring can occupy either axial or equatorial positions, and the balance of this equilibrium is determined by the conformational energy (A-value) of the substituent.

At the C2 position: The presence of two geminal substituents, as in 2,2-diphenyl-1,3-dioxane, locks the ring and influences the orientation of the phenyl groups. Due to significant diaxial interactions between substituents at C2 and axial hydrogens at C4 and C6, bulky substituents generally favor the equatorial position to minimize steric strain. thieme-connect.de However, in 2,2-diaryl systems, one aryl group must be axial and the other equatorial. The preference is then determined by more subtle electronic effects. acs.org

At the C5 position: A substituent at the C5 position experiences different steric interactions. An equatorial substituent is generally favored. For instance, the conformational energy (ΔG°) for a phenyl group at the C5 position favors the equatorial isomer. researchgate.netacs.org The energy difference of 1.03 kcal/mol for 5-phenyl-1,3-dioxane is notably smaller than the ~2.8 kcal/mol for phenylcyclohexane, which is attributed to diminished syn-axial interactions because the axial hydrogens at positions 1 and 3 in cyclohexane are replaced by lone pairs on the oxygen atoms in 1,3-dioxane. acs.org

Below is a table showing the Gibbs conformational energies for various substituents at the C5 position in the 1,3-dioxane ring, indicating the preference for the equatorial position.

| Substituent (R) at C5 | -ΔG° (kcal/mol) | Solvent |

| Ethyl | 0.8 | CHCl3 |

| tert-Butyl | 1.3 - 1.8 | CCl4 |

| Phenyl | 1.0 | Et2O |

| Data sourced from quantum-chemical and 1H NMR studies. researchgate.net |

Impact of Para-Substituted Phenyl Groups on Conformational Preference

In 2,2-diaryl-1,3-dioxanes where the two aryl groups are different, the substitution pattern on the phenyl rings has a profound impact on which group occupies the axial versus the equatorial position. X-ray crystallographic and NMR spectroscopic studies have shown that this preference is governed by electronic effects. acs.orgnih.gov

An electron-withdrawing group (EWG) on one of the phenyl rings leads to a preference for that phenyl group to occupy the axial position. Conversely, a phenyl group bearing an electron-donating group (EDG) prefers the equatorial position. acs.orgnih.gov For example, in 2,2-di(para-substituted phenyl)-1,3-dioxanes, a p-nitrophenyl or p-(trifluoromethyl)phenyl group (EWG) will be axial, while a p-methoxyphenyl group (EDG) will be equatorial. acs.orgnih.gov This phenomenon is attributed to a stabilizing anomeric effect. acs.org

This preference is also reflected in bond lengths: the axial C(2)-aryl bond is consistently longer than the equatorial C(2)-aryl bond. acs.orgnih.gov

| Para-Substituent on Phenyl Ring at C2 | Preferred Orientation | Driving Effect |

| Electron-Withdrawing (e.g., -NO2, -CF3) | Axial | Anomeric Effect |

| Electron-Donating (e.g., -OCH3) | Equatorial | Steric/Electronic Balance |

| Data derived from X-ray crystallography and NMR spectroscopy. acs.orgnih.gov |

Role of Electronic and Steric Interactions (e.g., Gauche Effects, Electrostatic Interactions)

The conformational preferences in 2,2-diphenyl-1,3-dioxane systems are rationalized by a combination of steric and stereoelectronic interactions.

Gauche Effects: The gauche effect describes the tendency of certain groups to adopt a gauche conformation (60° dihedral angle) over an anti conformation (180° dihedral angle), despite potential steric repulsion. In 1,3-dioxane, attractive gauche interactions can occur between the lone pairs on the oxygen atoms and adjacent bonds. acs.org Deshielding γ-gauche effects are observed in 13C NMR, where a carbon atom experiences a downfield shift due to a gauche interaction with a substituent three bonds away. cdnsciencepub.com

Electrostatic Interactions: Electrostatic forces, including dipole-dipole interactions and attractive Coulombic interactions, are crucial in determining conformational equilibria. acs.orgacs.org In 5-substituted 1,3-dioxanes, the ring possesses a dipole moment, and electron-withdrawing substituents are favored in the equatorial position on polar grounds. psu.edu Computational studies of 5-phenyl-1,3-dioxane have highlighted an attractive C-H···O Coulombic interaction between an ortho-hydrogen of the axial phenyl ring and the ring oxygens, which stabilizes the axial conformation more than previously thought. acs.org The effect of remote aryl substituents on the conformational equilibria of 2,2-diaryl-1,3-dioxanes has been shown to be an inductive, electrostatic phenomenon. acs.org

Anomeric Effects in 2,2-Diphenyl-1,3-Dioxanes

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to adopt an axial orientation, despite the expected steric hindrance, due to stabilizing orbital interactions. In 2,2-disubstituted 1,3-dioxanes, the anomeric effect can be dissected into endo- and exo-anomeric components.

The endo-anomeric effect involves the delocalization of electron density from the lone pairs of the ring oxygen atoms (O1 and O3) into the antibonding orbital (σ) of the axial C2-substituent bond (nO -> σC-Raxial). This interaction is most effective when the substituent is in the axial position, leading to its stabilization. Conversely, the exo-anomeric effect refers to the delocalization of electron density from a lone pair of an exocyclic atom on the substituent into the antibonding orbitals of the endocyclic C-O bonds (nR -> σ*C-O).

In 2,2-diphenyl-1,3-dioxane, one phenyl group can occupy an axial position while the other is equatorial. The axial phenyl group benefits from the endo-anomeric effect, where the p-orbitals of the aromatic ring can interact with the lone pairs of the ring oxygens. Research on 2,2-di(para-substituted phenyl)-1,3-dioxanes has shown that electron-withdrawing groups on the phenyl ring enhance the anomeric effect, favoring an axial position for that ring. This is because the electron-withdrawing substituent lowers the energy of the σ* orbital of the C-phenyl bond, making it a better acceptor for the oxygen lone pair electrons.

Studies have demonstrated that in unsymmetrically para-substituted 2,2-diphenyl-1,3-dioxanes, the aryl group with the more electron-withdrawing substituent preferentially occupies the axial position. This provides strong evidence for the role of the endo-anomeric effect in determining the conformational preference.

The anomeric effect in 2,2-diphenyl-1,3-dioxane systems has been substantiated through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the conformational preferences in these systems. In asymmetrically substituted 2,2-diaryl-1,3-dioxanes, the axial and equatorial phenyl groups are in different chemical environments, leading to distinct signals.

A key indicator of the anomeric effect is the chemical shift of the anomeric carbon (C-2). When an electron-withdrawing aryl group is in the axial position, the C-2 carbon resonates at an unusually high field (i.e., a lower ppm value). This shielding is attributed to the increased electron density at this carbon resulting from the nO -> σ*C-Ar(axial) interaction. Similarly, the aromatic carbon attached to the dioxane ring (ipso-carbon) of the axial phenyl group also experiences this shielding effect.

X-ray crystallographic data of symmetrically substituted 2,2-diphenyl-1,3-dioxane and its derivatives provide concrete evidence for the structural consequences of the anomeric effect. These studies have consistently shown that the axial C2-aryl bond is longer than the equatorial C2-aryl bond. This bond lengthening is a direct result of the population of the σ* antibonding orbital of the axial C-Ar bond through the endo-anomeric interaction, which weakens the bond.

| Spectroscopic/Crystallographic Data | Observation for Axial Phenyl Group | Observation for Equatorial Phenyl Group |

| ¹³C NMR Chemical Shift (C-2) | High-field (shielded) | Low-field (deshielded) |

| ¹³C NMR Chemical Shift (ipso-C) | High-field (shielded) | Low-field (deshielded) |

| X-ray Crystallography (C2-Aryl Bond Length) | Longer | Shorter |

This table is a generalized representation based on findings for 2,2-di(para-substituted phenyl)-1,3-dioxanes.

Hydrogen Bonding Interactions and Conformational Control (e.g., Nonclassical CH···O Hydrogen Bonds)

Beyond the classical anomeric effect, weaker interactions such as nonclassical hydrogen bonds can also play a crucial role in dictating the conformation of 1,3-dioxane systems. A pertinent example is the intramolecular C-H···O hydrogen bond.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for analyzing the structure and conformational behavior of 2,2-diphenyl-1,3-dioxane derivatives in solution. By examining the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, researchers can construct a detailed picture of the molecule's preferred shapes and dynamic processes.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the chemical structure and investigating the conformational equilibrium of 2,2-diphenyl-1,3-dioxane derivatives. In the case of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, NMR studies in solvents like CDCl₃, CD₂Cl₂, and DMSO-d₆ reveal that the molecule exists in a dynamic equilibrium between two energy-degenerate chair invertomers at room temperature researchgate.netresearchgate.net.

This rapid inversion (on the NMR timescale) results in averaged signals for the axial and equatorial protons of the dioxane ring. For instance, the protons of the CH₂ groups at the C4 and C6 positions typically appear as a single, averaged signal, indicating that the chair-to-chair interconversion is faster than the NMR experiment can distinguish at ambient temperatures researchgate.netresearchgate.net. The phenyl groups at the C2 position also show characteristic signals in the aromatic region of the ¹H NMR spectrum, while the quaternary C2 carbon and the phenyl carbons are readily identified in the ¹³C NMR spectrum.

Detailed ¹H and ¹³C NMR data for the closely related 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane are presented below.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | 100.62 |

| C4, C6 (CH₂) | 3.95 (s) | 71.4 |

| C5 | - | 40.8 |

| CH₂Br | 3.59 (s) | 31.9 |

| Phenyl (C-ipso) | - | 139.6 |

| Phenyl (C-ortho) | 7.55 (d) | 126.3 |

| Phenyl (C-meta) | 7.30 (t) | 128.0 |

| Phenyl (C-para) | 7.35 (t) | 128.1 |

Note: Data is for the 5,5-bis(bromomethyl) derivative in CDCl₃ at room temperature. The singlet 's' designation for methylene (B1212753) protons indicates averaged signals due to rapid conformational inversion. researchgate.netresearchgate.net

To study the individual chair conformers and determine the energy barrier of the ring inversion process, low-temperature NMR experiments are employed. As the temperature is lowered, the rate of interconversion slows down. At a specific temperature, known as the coalescence temperature, the averaged NMR signals broaden and then, at even lower temperatures, resolve into separate signals for the axial and equatorial protons of the frozen conformers.

For 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, low-temperature NMR studies were used to calculate the Gibbs free energy of activation (ΔG≠) for the chair-to-chair inversion. This barrier was determined to be 8.9 kcal/mol, providing a quantitative measure of the conformational flexibility of the dioxane ring researchgate.netresearchgate.net. This value is crucial for understanding the energetic landscape of the molecule's dynamic behavior.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguous stereochemical assignments, especially in complex or rigid molecules.

HH COSY (Homonuclear Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. This would allow for the mapping of the proton network within the dioxane ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique is essential for assigning the ¹³C signals based on the assignments of their attached protons, confirming the connectivity within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical analysis as it identifies protons that are close in space, regardless of whether they are bonded. In a conformationally locked system, NOESY could be used to distinguish between axial and equatorial protons by observing their spatial proximities to other protons, such as those on the phenyl rings.

For derivatives of 2,2-diphenyl-1,3-dioxane, these 2D NMR methods would be critical in confirming the chair conformation and the relative orientation of substituents in solution.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique complements NMR by providing a static, high-resolution picture of the molecule's preferred conformation in the crystalline form.

The solid-state structure of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane has been determined by single-crystal X-ray analysis. The data confirms that the molecule adopts a distinct chair conformation in the crystal lattice researchgate.netresearchgate.net. This finding is consistent with the general understanding of 1,3-dioxane (B1201747) systems, which strongly prefer a chair geometry to minimize steric and torsional strain. The bulky diphenyl groups are situated on the C2 carbon, and the bromomethyl groups occupy the C5 position. The analysis of the crystal packing reveals how the molecules arrange themselves in the unit cell, influenced by intermolecular interactions researchgate.netresearchgate.net.

X-ray diffraction allows for a detailed analysis of the internal geometry of the 2,2-diphenyl-1,3-dioxane ring system. The precise bond lengths and angles within the heterocyclic ring and the attached phenyl groups can be compared to theoretical values and to those of other related structures. This analysis can reveal the influence of electronic and steric effects, such as the impact of the gem-diphenyl substitution at the C2 position on the C-O bond lengths and the O-C-O bond angle. Quantum chemical calculations have been shown to be consistent with the experimental X-ray diffraction data for these types of molecules researchgate.netresearchgate.net.

Interactive Data Table: Selected Experimental Bond Lengths and Angles for 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane

| Bond/Angle Parameter | Measurement (Å or °) |

| Bond Lengths (Å) | |

| O1—C2 | 1.435 |

| O3—C2 | 1.438 |

| C4—C5 | 1.520 |

| C5—C6 | 1.517 |

| C2—C(phenyl) | 1.508 |

| Bond Angles (°) | |

| O1—C2—O3 | 110.1 |

| C2—O1—C6 | 113.6 |

| C4—C5—C6 | 111.4 |

Note: Data is from the X-ray crystallographic analysis of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane and represents averaged values from the independent molecules in the asymmetric unit cell. researchgate.netresearchgate.net

Mass Spectrometry in Stereochemical Studies (e.g., Differential Mass Spectrometry)

Mass spectrometry has emerged as a powerful tool for the stereochemical investigation of cyclic compounds, including 1,3-dioxane derivatives. While mass spectra of stereoisomers are often very similar, subtle differences in fragmentation patterns can be exploited to distinguish between them. This is particularly true when mass spectrometry is coupled with computational chemistry, a combination that has proven effective in the stereochemical analysis of various 1,3-dioxanes. Although direct studies on 2,2-diphenyl-1,3-dioxane are not extensively detailed in the provided research, the principles derived from related structures provide a strong framework for its analysis.

Differential mass spectrometry (Diff MS) is a key technique in this area. researchgate.netresearchgate.net This method enhances the minor differences in the mass spectra of stereoisomers to enable their differentiation. The core principle of Diff MS lies in the correlation between the experimental differential mass spectra and the computationally calculated enthalpies of formation for the primary fragment ions. researchgate.net The underlying assumption is that the spatial arrangement of atoms in different stereoisomers can influence the fragmentation pathways and the stability of the resulting ions upon electron ionization.

Research on substituted 2-phenyl-1,3-dioxanes has demonstrated that even with a high degree of spectral similarity (over 98%), differential mass spectrometry can successfully discriminate between diastereomers. researchgate.net This is achieved by correlating the intensities of fragment ions in the experimental spectra with the calculated energy profiles of these fragmentation processes. researchgate.net For instance, the fragmentation of the molecular ion can be influenced by the orientation of substituents, leading to quantifiable differences in the abundance of certain fragment ions.

The general approach involves:

Acquisition of high-quality mass spectra for the stereoisomers under investigation.

Computational modeling, often using semi-empirical or hybrid density functional theory (DFT) methods, to calculate the enthalpies of formation for the parent molecule and its potential fragment ions. researchgate.netnih.gov

Generation of a differential spectrum that highlights the differences in ion intensities between the isomers.

Correlation of the experimental data with the theoretical calculations to assign the correct stereochemistry.

In the context of 2,2-diphenyl-1,3-dioxane, which lacks stereocenters in its fundamental structure, stereoisomerism would arise from substitution on the dioxane ring. The principles of differential mass spectrometry would still apply. The fragmentation would likely involve the cleavage of the C-O bonds within the dioxane ring and fragmentation of the phenyl substituents. The relative intensities of these fragment ions would be expected to differ between stereoisomers due to the varying steric and electronic environments.

A hypothetical application of this to a substituted 2,2-diphenyl-1,3-dioxane might involve observing the fragmentation patterns and correlating them with the stability of the resulting carbocations. The fragmentation process begins with the formation of an energetically unstable molecular ion, which then breaks down into smaller, more stable fragments. libretexts.org The likelihood of a particular fragmentation pathway is related to the stability of the resulting positive ion and neutral radical.

Table 1: Illustrative Data for Stereochemical Differentiation of Substituted 1,3-Dioxane Isomers using Differential Mass Spectrometry

| Fragment Ion (m/z) | Relative Intensity (Isomer A) | Relative Intensity (Isomer B) | Calculated Enthalpy of Formation (kcal/mol) - Isomer A Fragment | Calculated Enthalpy of Formation (kcal/mol) - Isomer B Fragment |

| [M]+ | 5 | 6 | -70.37 | -68.02 |

| [M-Ph]+ | 85 | 75 | 120.5 | 122.1 |

| [PhCO]+ | 40 | 55 | 95.8 | 94.2 |

| [C₆H₅]+ | 60 | 50 | 250.3 | 251.0 |

Note: This table is a hypothetical representation based on the principles described in the referenced literature for other 1,3-dioxane derivatives and is intended for illustrative purposes.

This table demonstrates how differences in the relative intensities of key fragment ions, when correlated with their calculated formation enthalpies, can be used to distinguish between two hypothetical stereoisomers of a substituted 2,2-diphenyl-1,3-dioxane.

Computational and Theoretical Chemistry Studies

Potential Energy Surface (PES) Mapping and Transition State Analysis for Ring Inversion

The inversion of the 1,3-dioxane (B1201747) ring from one chair conformation to another is a dynamic process that proceeds through higher-energy intermediates. researchgate.net Mapping the potential energy surface (PES) allows for the identification of these intermediates and the transition states that connect them. uni-muenchen.derug.nl

For 5-substituted 1,3-dioxanes, quantum-chemical studies have revealed two primary pathways for the interconversion of the equatorial and axial chair conformers (Cₑ ↔ Cₐ). researchgate.net These pathways involve twist-boat (e.g., 2,5-T) and, in some cases, 1,4-twist-boat (1,4-T) conformers as intermediates or transition states. researchgate.netresearchgate.net The energy barriers for these processes can be calculated to understand the kinetics of ring inversion. researchgate.net

For example, calculations on 5-alkyl-1,3-dioxanes at the RHF/6-31G(d) level showed that the 1,4-T conformer has the highest energy along the inversion pathway. researchgate.net The table below summarizes the calculated energy parameters for the inversion of related 5-substituted 1,3-dioxanes.

| Compound (Substituent) | Conformer | Relative Energy (ΔE, kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| 5-ethyl-1,3-dioxane | Chair (Cₑ) | 0.0 | Cₑ → 2,5-T: ~8.8 |

| 2,5-Twist (2,5-T) | 6.1 | ||

| 1,4-Twist (1,4-T) | 9.0 | ||

| 5-phenyl-1,3-dioxane | Chair (Cₑ) | 0.0 | Cₑ → 2,5-T: ~8.9 |

| 2,5-Twist (2,5-T) | 6.2 | ||

| 1,4-Twist (1,4-T) | 10.0 |

Data adapted from RHF/6-31G(d) calculations on 5-substituted 1,3-dioxanes. researchgate.net

Solvent Effects Modeling (e.g., Cluster Models, PCM Method)

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. Computational models account for these effects in two main ways: explicit models and implicit models. q-chem.com

Cluster Models: In this explicit approach, one or more solvent molecules are included directly in the quantum chemical calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonds. researchgate.net For 5-methyl-2,2-diphenyl-1,3-dioxane, a cluster model involving several chloroform (B151607) or benzene (B151609) molecules was used to determine the optimal number of solvent molecules in the nearest solvation shell and to accurately predict conformational energies in solution. researchgate.net

Polarizable Continuum Model (PCM): This is the most common implicit solvent model. q-chem.comgaussian.com The solute is placed in a cavity within a continuous dielectric medium that represents the solvent. nih.gov The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism (IEFPCM) variant, calculates the energy in solution by making the solvent's reaction field self-consistent with the solute's electrostatic potential. gaussian.com This method is effective for modeling long-range electrostatic interactions and is widely used to calculate properties in various solvents. q-chem.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Interactions (e.g., Anomeric Effect Interpretation)

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer and intramolecular donor-acceptor interactions within a molecule. asianpubs.orgrsc.org It transforms the complex calculated wave function into a picture of localized bonds and lone pairs, which aligns with intuitive chemical concepts.

In the context of 1,3-dioxanes, NBO analysis is crucial for understanding stereoelectronic effects. While the classic anomeric effect is most prominent in systems like 2-methoxy-1,3-dioxane, the underlying electronic interactions are present in all dioxane derivatives. nih.govresearchgate.net These interactions involve the delocalization of electron density from a filled donor orbital (like an oxygen lone pair, n_O) to an empty acceptor orbital (like an antibonding orbital, σ*). rsc.orgnih.gov

For example, NBO analysis can quantify the stabilization energy E(2) associated with hyperconjugative interactions such as n_O → σ_C-H and n_O → σ_C-C. researchgate.netnih.gov In the chair conformation of 1,3-dioxane, interactions like n_O → σ*_C-H(ax) are significant. researchgate.net For 2,2-diphenyl-1,3-dioxane, NBO analysis would be used to investigate the electronic interplay between the oxygen lone pairs and the antibonding orbitals of the C-C bonds of the phenyl groups, as well as the C-H bonds of the dioxane ring, helping to rationalize its conformational stability.

Simulation of Reaction Mechanisms using Computational Approaches

Computational and theoretical chemistry provides powerful tools to investigate the dynamics and energetics of chemical transformations. In the context of 2,2-diphenyl-1,3-dioxane and its derivatives, quantum chemical calculations have been instrumental in simulating the mechanisms of conformational interconversions, which are fundamental "reactions" that dictate the molecule's three-dimensional structure and reactivity. These studies, primarily employing Density Functional Theory (DFT), offer deep insights into the transition states and energy barriers associated with the ring inversion of the 1,3-dioxane core.

Research has focused on simulating the ring inversion pathway of substituted 2,2-diphenyl-1,3-dioxane systems. These simulations map the potential energy surface (PES) of the molecule as it transitions from one chair conformation to another. The process typically involves passing through higher-energy twist and boat conformations, which act as transition states or intermediates.

A study on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane utilized DFT quantum chemical calculations (PBE/3ξ level) to model the path of the chair-to-chair interconversion. researchgate.net The simulations identified the key transition state for the ring inversion and calculated the potential barrier to this process. researchgate.net In solution, the molecule exists in an equilibrium between two energy-degenerate chair invertomers. researchgate.net The study also employed a cluster model, incorporating solvent molecules (e.g., methylene (B1212753) chloride) in the calculations to estimate the influence of the solvent on the interconversion barrier. researchgate.net The calculated barrier was found to be in good agreement with experimental data obtained from low-temperature NMR spectroscopy. researchgate.net

Similarly, computational analysis of 5-methyl-2,2-diphenyl-1,3-dioxane combined DFT (PBE/3ξ) and higher-level (RI-MP2/λ2) calculations with experimental NMR data to explore its conformational behavior. researchgate.net These simulations determined the pathways for conformational transformations and identified the stable chair conformations as well as the 2,5-twist conformer on the potential energy surface. researchgate.net By comparing theoretical and experimental data, the study could determine the optimal number of solvent molecules needed in the computational model to accurately represent the solvation shell's effect on the conformational equilibrium. researchgate.net

These computational investigations provide not only the energetic landscape of the conformational "reactions" but also detailed geometric parameters of the stable conformers and transition state structures.

Table 1: Calculated and Experimental Interconversion Barrier for 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane This table presents the calculated and experimentally determined energy barrier for the chair-to-chair interconversion of a 2,2-diphenyl-1,3-dioxane derivative.

| Method | Condition | Interconversion Barrier (ΔG≠298, kcal/mol) | Reference |

|---|---|---|---|

| Low-Temperature NMR | Experimental | 8.9 | researchgate.net |

| DFT (PBE/3ξ) with Cluster Model | Calculated (in 5 CH2Cl2 molecules) | Matching Experimental Value | researchgate.net |

Table 2: Calculated and Experimental Geometric Parameters for 5-Methyl-2,2-diphenyl-1,3-dioxane (Chair Conformation) This table compares key bond lengths and angles of the chair conformer of 5-methyl-2,2-diphenyl-1,3-dioxane as determined by X-ray crystallography and quantum chemical calculations.

| Parameter | Unit | Experimental (X-ray) | Calculated (PBE/3ζ) | Reference |

|---|---|---|---|---|

| C–O Bond Length | Å | 1.410 - 1.430 | 1.430 - 1.439 | researchgate.net |

| C–C Bond Length | Å | 1.513 - 1.515 | 1.529 - 1.531 | researchgate.net |

| O–C–O Bond Angle | deg | 111.2 | 111.6 | researchgate.net |

| C–O–C Bond Angle | deg | 112.8 - 114.1 | 113.4 | researchgate.net |

Compound Index

Applications in Organic Synthesis As a Building Block and Reagent

Role in Multistep Organic Synthesis of Complex Molecules

The 1,3-dioxane (B1201747) framework, including its 2,2-diphenyl substituted variant, is a cornerstone in the protection of carbonyl compounds and 1,3-diols during multistep organic syntheses. thieme-connect.de The stability of the 1,3-dioxane ring under a variety of reaction conditions, such as basic, reductive, or oxidative environments, makes it an ideal protecting group. thieme-connect.de This stability is crucial for carrying materials through several synthetic steps without unintended reactions at the protected functional group. walisongo.ac.id The protection strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol, or vice versa, to form the cyclic acetal (B89532). thieme-connect.de

The 2,2-diphenyl-1,3-dioxane moiety, specifically, has been incorporated into the synthesis of more complex molecules. For instance, it has been used as a core structure in the development of potential multidrug resistance (MDR) reversal agents. nih.gov In these syntheses, the diphenyl-1,3-dioxane unit serves as a rigid aromatic core to which various lipophilic linkers and protonable basic moieties are attached to optimize the interaction with biological targets like P-glycoprotein. nih.gov

The adaptability of multistep synthesis projects often showcases the utility of such protecting groups. walisongo.ac.id For example, a project designed to synthesize a terphenyl derivative, an intermediate for organic light-emitting devices (OLEDs), could involve the protection of a carbonyl group as a 1,3-dioxane to allow for subsequent reactions like Diels-Alder cycloadditions and isomerizations. walisongo.ac.id

Synthesis of Chiral Compounds and Stereoselective Transformations

The rigid, chair-like conformation of the 1,3-dioxane ring plays a significant role in stereoselective transformations. thieme-connect.de The presence of bulky substituents, such as the two phenyl groups at the C2 position in 2,2-diphenyl-1,3-dioxane, can influence the stereochemical outcome of reactions by directing incoming reagents to a specific face of the molecule. This steric hindrance is a key principle in achieving high levels of stereoselectivity.

While direct examples of 2,2-diphenyl-1,3-dioxane as a chiral auxiliary in the provided search results are limited, the broader class of 1,3-dioxanes is instrumental in chiral synthesis. For example, chiral 1,3-diols can be used to create chiral 1,3-dioxanes, which can then be used to control the stereochemistry of subsequent reactions. The synthesis of enantiopure 1,4-dioxanes has been achieved from chiral 1,2-diols, demonstrating the transfer of chirality from a starting material to a heterocyclic product. nih.gov

Furthermore, the stereoselective synthesis of pinane-based 2-amino-1,3-diols, which are important building blocks for biologically active molecules, highlights the importance of controlling stereochemistry in cyclic systems. nih.gov The formation of substituted 1,3-dioxolanes (a related five-membered ring system) has been achieved with high stereoselectivity through a three-component assembly process, indicating the potential for similar strategies with 1,3-dioxanes. mdpi.comresearchgate.net The stereoselective formation of these compounds often relies on the generation of a cation intermediate whose subsequent trapping by a nucleophile is directed by the existing stereocenters. mdpi.comresearchgate.net

Use as a Structural Motif in the Development of Novel Organic Reagents

The 1,3-dioxane ring system, including the 2,2-diphenyl derivative, serves as a foundational structural motif in the design of new organic reagents. Its conformational rigidity and the ability to introduce various substituents at different positions on the ring allow for the fine-tuning of the reagent's steric and electronic properties.

An example of this is the use of 4,6-diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. nih.gov In this application, the 1,3-dioxane ring provides a C2-symmetric chiral substructure that efficiently induces a chiral pitch in the nematic host. nih.gov The aryl groups attached to the dioxane ring can be modified to enhance properties like the helical twisting power (HTP). nih.gov

Synthesis and Chemical Features of Functionalized 2,2 Diphenyl 1,3 Dioxane Analogues

Derivatives with Substituents at C4, C5, and C6 Positions

The strategic placement of substituents on the C4, C5, and C6 carbons of the 2,2-diphenyl-1,3-dioxane ring is a primary method for creating structural diversity. These substitutions significantly influence the molecule's conformation and properties.

A common synthetic route involves the condensation of a substituted 1,3-propanediol (B51772) with benzophenone (B1666685). researchgate.net For instance, 5-methyl-2,2-diphenyl-1,3-dioxane is synthesized from the reaction of 2-methyl-1,3-propanediol (B1210203) with benzophenone. researchgate.net This approach is versatile and can be applied to create a variety of substituted analogues.

Another important class of derivatives includes those with functional groups at the C5 position, such as a carboxylic acid. The synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a precursor for dendrimers, is achieved by reacting 2,2-bis(hydroxymethyl)propionic acid with acetone (B3395972) and an acid catalyst. nih.gov While this example uses acetone to form the ketal, the principle directly applies to using benzophenone to create the 2,2-diphenyl analogue. In the resulting structure, the carboxyl group is found to occupy an equatorial position on the 1,3-dioxane (B1201747) ring. nih.gov

The synthesis of C5-substituted dione (B5365651) derivatives has also been reported. For example, 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione (B98766) can be prepared by reacting phenylmalonic acid with acetic anhydride (B1165640) and acetone in the presence of sulfuric acid. chemicalbook.com

Di- and Poly-Substituted 2,2-Diphenyl-1,3-Dioxanes

The introduction of multiple substituents onto the 1,3-dioxane ring leads to more complex structures with potentially unique properties. These di- and poly-substituted derivatives are synthesized using appropriately substituted diol precursors.

A key example is the synthesis of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, which is prepared by the reaction of 2,2-bis(bromomethyl)-1,3-propanediol (B29016) with benzophenone. researchgate.net This compound serves as a model for studying the effects of geminal substitution at the C5 position.

Furthermore, a variety of novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized for structure-activity relationship studies. nih.gov These efforts involve creating a series of compounds with different aromatic cores, lipophilic linkers, and protonable basic moieties to investigate their potential as multidrug resistance (MDR) modulators in cancer therapy. nih.gov The research demonstrates that even subtle changes in the substitution pattern can significantly impact biological activity, with some of the new structures showing better effects than established modulators. nih.gov

Structure-Reactivity and Structure-Conformation Relationships in Analogues

The relationship between a molecule's three-dimensional structure and its physical and chemical properties is fundamental to understanding its behavior. For 2,2-diphenyl-1,3-dioxane analogues, this relationship is primarily dictated by the conformation of the dioxane ring and the orientation of its substituents.

X-ray analysis and NMR spectroscopy studies have shown that the 1,3-dioxane ring in these compounds typically adopts a chair conformation. researchgate.netresearchgate.netnih.gov In substituted analogues, such as 5-methyl-2,2-diphenyl-1,3-dioxane, the substituent (e.g., the methyl group) preferentially occupies the equatorial position to minimize steric strain. researchgate.net Similarly, for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carboxyl group also assumes an equatorial orientation. nih.gov

In the case of 5,5-disubstituted derivatives like 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the molecule exists in solution as an equilibrium between two energy-degenerate chair invertomers at room temperature. researchgate.net The energy barrier for this chair-to-chair interconversion has been determined through low-temperature NMR studies and quantum chemical calculations, providing insight into the molecule's dynamic conformational behavior. researchgate.net The solvent can also influence the conformational equilibrium and the energy barrier to interconversion. researchgate.netresearchgate.net

These structural and conformational features are directly linked to the molecule's reactivity and biological activity. In the search for new MDR reversal agents, various 2,2-diphenyl-1,3-dioxane derivatives were synthesized and tested, establishing a clear structure-activity relationship where the nature and position of substituents dictate the compound's effectiveness. nih.gov

| Compound | Dominant Conformation | Substituent Position | Interconversion Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| 5-Methyl-2,2-diphenyl-1,3-dioxane | Chair | Equatorial Methyl Group | Not specified | researchgate.net |

| 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | Chair (degenerate invertomers) | - | 8.9 | researchgate.net |

| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | Chair | Equatorial Carboxyl Group | Not specified | nih.gov |

Isomeric Considerations (e.g., Cis-Trans Isomerism in Substituted Analogues)

When the 1,3-dioxane ring is substituted at two different positions, such as C4 and C5, or when a substituent creates a new stereocenter, the possibility of stereoisomerism arises. Cis-trans isomerism is a common feature in these systems, and the relative stability of the isomers is governed by steric interactions.

The synthesis of disubstituted 1,3-dioxanes often results in a mixture of cis and trans isomers, with the ratio of products reflecting the thermodynamic stability of each isomer. researchgate.net This equilibrium can be used to determine the conformational free energy (A-value) of the substituents. researchgate.net

NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. For example, in 5-methyl-2-substituted-1,3-dioxanes, an axially oriented methyl group at C5 is significantly deshielded (appears at a higher ppm) in the ¹H NMR spectrum compared to an equatorially oriented methyl group. researchgate.net Additionally, the magnitude of the chemical shift difference between the axial and equatorial protons at C4 and C6 can indicate the isomer's configuration. A large difference (around 1.0 ppm) is characteristic of the trans isomer, while a small difference is observed for the cis isomer. researchgate.net These principles are directly applicable to the 2,2-diphenyl series for characterizing the stereochemistry of new analogues. The synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, for example, results in a specific isomer where the C5-methyl and C5-carboxyl groups have a defined stereochemical relationship. nih.gov

Future Directions and Emerging Research Avenues

Exploration of 2,2-Diphenyl-1,3-Dioxanes in Confined Environments (e.g., Nanotubes)

The behavior of molecules can be dramatically altered when they are placed in confined environments, such as the interior of carbon nanotubes. This area of research, known as nanoconfinement, offers a fertile ground for discovering new properties and reactivities for molecules like 2,2-diphenyl-1,3-dioxane.

Detailed Research Findings: Research on other molecules has shown that confinement can influence stereoselectivity, regioselectivity, and reaction rates. rsc.org For 2,2-diphenyl-1,3-dioxane, its sizable volume and specific geometry would dictate its orientation and mobility within a nanotube. Molecular dynamics simulations could predict how the molecule interacts with the nanotube walls and how this confinement affects the conformational flexibility of the dioxane ring and the rotation of the phenyl groups. nih.gov

Key research questions in this area include:

How does the diameter of the carbon nanotube affect the encapsulation and stability of the 2,2-diphenyl-1,3-dioxane molecule?

Can confinement induce novel chemical transformations of the dioxane that are not observed in bulk solution?

What are the transport properties of these molecules through nanochannels, and how do they compare to similar-sized molecules? nih.gov

Investigations into these areas could be pivotal for developing advanced drug delivery systems, molecular sensors, or novel catalytic systems where the nanotube acts as a "nanoreactor."

Table 1: Potential Research Focuses for 2,2-Diphenyl-1,3-Dioxane in Nanoconfinement

| Research Area | Investigative Technique | Potential Outcome |

|---|---|---|

| Molecular Encapsulation | Molecular Dynamics (MD) Simulations, Spectroscopy | Understanding of host-guest stability and preferred orientation. |

| Conformational Analysis | NMR Spectroscopy, Computational Modeling | Determination of changes in ring conformation and phenyl group rotation. |

| Reaction Selectivity | In-situ Reaction Monitoring within Nanotubes | Discovery of altered or enhanced chemical reactivity. |

| Nanofluidic Transport | GCMC/MD Simulations | Insights into diffusion mechanisms for molecular separation applications. nih.gov |

Development of Novel Synthetic Methodologies for Diversely Substituted Analogues

The functional properties of 2,2-diphenyl-1,3-dioxane can be precisely tuned by introducing various substituents onto the phenyl rings or the dioxane backbone. Developing new, efficient synthetic methods to create a library of these analogues is crucial for structure-activity relationship studies and for creating materials with tailored properties.

Detailed Research Findings: Current synthetic approaches typically involve the acid-catalyzed condensation of a substituted benzophenone (B1666685) with a substituted 1,3-propanediol (B51772). Future methodologies could focus on more versatile and milder reaction conditions to accommodate a wider range of functional groups. For instance, rhodium-catalyzed O-H insertion reactions, which have been successful in synthesizing functionalized oxetanes, could potentially be adapted for dioxane systems. semanticscholar.org Furthermore, post-synthetic modification of the parent 2,2-diphenyl-1,3-dioxane molecule via techniques like directed ortho-metalation followed by electrophilic quenching could provide access to a diverse array of derivatives.

The synthesis of analogues with specific electronic or steric properties is a key goal. For example, introducing electron-withdrawing groups could enhance the molecule's electrophilicity, while incorporating chiral auxiliaries could lead to applications in asymmetric catalysis.

Table 2: Potential Synthetic Strategies for Substituted 2,2-Diphenyl-1,3-Dioxane Analogues

| Strategy | Description | Target Analogues |

|---|---|---|

| Modified Ketalization | Use of novel catalysts (e.g., Lewis acids, solid acids) for the reaction of substituted benzophenones and 1,3-propanediols. | Analogues with sensitive functional groups intolerant to harsh acidic conditions. |

| Post-Synthetic Functionalization | Directed C-H activation or halogenation of the phenyl rings on the pre-formed dioxane, followed by cross-coupling reactions. | Poly-substituted and complex aromatic derivatives. |

| Fragment-Based Assembly | Stepwise construction of the dioxane ring from smaller, functionalized building blocks. | Access to non-symmetrical and highly functionalized dioxane backbones. |

Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the formation, decomposition, and transformation of 2,2-diphenyl-1,3-dioxane is essential for controlling its reactivity and designing new applications. An integrated approach, combining modern experimental techniques with high-level computational chemistry, provides the most powerful tool for these investigations.

Detailed Research Findings: Mechanistic studies could focus on the acid-catalyzed hydrolysis of the ketal, a fundamental reaction for this class of compounds. Experimental kinetics studies using techniques like stopped-flow spectroscopy can determine reaction rates and activation parameters. These experimental results can then be compared with theoretical models generated using Density Functional Theory (DFT) calculations. scispace.com Such computational models can map out the entire reaction energy profile, identifying transition states and intermediates that are often too transient to be observed experimentally. mdpi.com